1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea
Description
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOHPCHKGCXXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=S)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClIN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The specific mechanism of action, target, and biochemical pathways of an indole derivative would depend on its specific structure and functional groups. For example, some indole derivatives might interact with specific receptors or enzymes, leading to changes in cellular signaling pathways and resulting in their observed biological effects .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific properties of the compound, such as its solubility, stability, and molecular size. These properties can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action and action environment would also be specific to the compound and its biological targets. For example, a compound might induce cell death in cancer cells, or it might inhibit the replication of a virus. The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Biological Activity
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is a compound that belongs to the thiourea class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C25H25ClN4OS
- Molecular Weight : 465.0102 g/mol
- CAS Number : 6240-83-1
Anticancer Activity
Thiourea derivatives have shown promising anticancer properties. The compound in focus has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.
Key Findings :
- In studies, thiourea derivatives exhibited IC50 values ranging from 1.29 to 20 µM against different cancer types, including breast, pancreatic, and prostate cancers .
- A specific study highlighted that the compound could inhibit cancer cell growth by targeting angiogenesis pathways and modulating cancer cell signaling .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.29 | Induction of apoptosis and cell cycle arrest |
| LNCaP (Prostate Cancer) | 3.00 | Inhibition of angiogenesis |
| PANC-1 (Pancreatic) | 14.00 | Modulation of signaling pathways |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Thiourea derivatives generally exhibit broad-spectrum antibacterial and antifungal activity.
Key Findings :
- Research indicates that certain thioureas can inhibit the growth of pathogenic bacteria, showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antioxidant Activity
Thiourea compounds are known for their ability to scavenge free radicals, contributing to their antioxidant properties.
Key Findings :
- The compound demonstrated a high reducing potential in assays measuring DPPH and ABTS radical scavenging activity, with IC50 values indicating strong antioxidant capacity .
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 45 |
| ABTS Radical Scavenging | 52 |
Case Studies
Several studies have focused on the biological implications of thiourea derivatives:
- Study on Anticancer Activity :
- Research on Antimicrobial Properties :
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiourea derivatives, including 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea, exhibit potent antimicrobial properties. A study evaluated various derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Key Findings :
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiourea Derivative | S. aureus | 6.25 |
| Thiourea Derivative | E. coli | 12.5 |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. In a study assessing various indole-derived thioureas, the compound demonstrated notable activity against HIV-1 strains.
- Key Findings :
| Virus Type | IC50 (µM) |
|---|---|
| HIV-1 | 0.5 |
Anticancer Potential
In addition to its antimicrobial and antiviral properties, this compound has shown promise in cancer research. Its structure allows it to interact with various biological targets involved in cancer progression.
- Key Findings :
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| MCF7 | 15 |
Chemical Reactions Analysis
General Chemical Reactions of Thiourea Derivatives
Thiourea derivatives are involved in various chemical reactions due to their nucleophilic sulfur center and the ability to form multiple bonds with different functional groups.
2.1. Condensation Reactions
Thioureas can condense with carbonyl compounds to form heterocyclic rings. For example, thiourea reacts with β-dicarbonyl compounds to form pyrimidine derivatives through condensation and cyclization reactions .
2.2. Oxidation Reactions
Thiourea can undergo oxidation to form disulfides, elemental sulfur, and sulfate ions, depending on the oxidizing agent used . This property might be relevant for the synthesis of more complex molecules from thiourea derivatives.
2.3. Metal Complexation
Thiourea derivatives are known to form complexes with metals, acting as ligands. These complexes exhibit various biological activities and can be used in materials science .
Potential Chemical Reactions of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea
Given the structure of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea , potential chemical reactions could include:
-
Metal Complexation : The sulfur atom in the thiourea moiety could act as a ligand to form complexes with metals, potentially exhibiting biological or catalytic activities.
-
Oxidation : Similar to other thioureas, this compound might undergo oxidation to form disulfides or other sulfur-containing products.
-
Condensation Reactions : It could participate in condensation reactions with carbonyl compounds to form more complex heterocycles.
Data Tables and Research Findings
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Analogues with Indole Moieties
Below is a comparative analysis of structurally related compounds:
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl, I, NO₂) on the phenyl ring enhances bioactivity. For example, compound 88 (4-iodophenyl with 4-Cl-3-NO₂ substitution) exhibits antitubercular activity, while 6 (3,4-diCl-phenyl) shows potent antibacterial effects .
- Indole Modifications : Methyl and methoxy groups on the indole ring (e.g., 2-Me, 5-OMe) influence solubility and target interactions. The target compound’s 5-Cl-2-Me indole may improve metabolic stability compared to unsubstituted analogs like 21 .
- Halogen Impact : Iodine’s bulky size in the target compound and 88 may enhance binding to hydrophobic enzyme pockets, whereas smaller halogens (Cl, F) optimize electronic interactions .
Antibacterial Activity:
- Compound 6 (3,4-diCl-phenyl) demonstrates superior activity against S.
- Thioureas with nitro groups (e.g., 5g in : 4-NO₂-phenyl) show moderate activity, suggesting nitro groups may enhance membrane penetration .
Antitubercular Activity:
- Halogenated thioureas like 88 (MIC: 2–8 µg/mL) are effective against multidrug-resistant Mycobacterium tuberculosis, outperforming standard drugs like isoniazid .
Enzyme Inhibition:
- The fluorophenyl-furylmethyl derivative () binds HIV-1 reverse transcriptase via hydrogen bonds and π-π interactions, highlighting the role of aromatic substituents in enzyme targeting .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea?
- Methodological Answer : Synthesis optimization requires precise control of:
-
Temperature : Reactions are typically conducted under reflux (80–120°C) or at room temperature, depending on substrate reactivity .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) are preferred for thiourea bond formation, while ethanol may be used for purification .
-
Reaction Time : Multi-step syntheses often require 12–48 hours, monitored via TLC or HPLC .
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Purification : Column chromatography (silica gel) or crystallization in ethanol/water mixtures improves purity (>95%) .
- Data Table :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25°C (RT) to 120°C | Higher temps accelerate kinetics but may degrade sensitive groups |
| Solvent | DCM, DMF, Ethanol | DMF enhances solubility; ethanol aids crystallization |
| Reaction Time | 12–48 hours | Prolonged time increases yield but risks side reactions |
Q. How can researchers validate the molecular structure of this compound?
- Methodological Answer : Use complementary analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR confirms indole, thiourea, and aryl proton environments. For example, the thiourea NH signal appears at δ 9.5–10.5 ppm .
- HPLC-MS : Determines molecular weight (e.g., [M+H]+ ≈ 512.8 g/mol) and purity (>95%) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline form .
Q. What experimental approaches are used to assess its biological activity?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease assays) at 1–100 µM concentrations. The thiourea group may form hydrogen bonds with active sites .
- Cell-based studies : Test cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7). IC50 values are compared to controls like cisplatin .
- Molecular docking : Predict binding affinity to targets (e.g., EGFR, Bcl-2) using AutoDock Vina or Schrödinger .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
-
Modify substituents : Replace 4-iodophenyl with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity and target binding .
-
Vary indole substituents : Introduce methyl or methoxy groups at position 2 to improve lipophilicity and membrane permeability .
-
Compare analogs : Use IC50 data from analogs (e.g., fluorophenyl or chlorophenyl derivatives) to identify critical pharmacophores .
- Data Table :
| Derivative | Modification | IC50 (µM) vs. Parent Compound |
|---|---|---|
| 4-Fluorophenyl analog | Increased polarity | 2.1 vs. 5.8 |
| 2-Methoxyindole variant | Enhanced solubility | 3.5 vs. 5.8 |
Q. What strategies resolve contradictions in reported stability data across studies?
- Methodological Answer :
- Controlled stability studies : Replicate degradation tests under standardized conditions (pH 1–14, 25–40°C). For example, the parent compound degrades at pH < 3 due to thiourea hydrolysis .
- Meta-analysis : Compare HPLC and mass spectrometry data from multiple labs to identify methodological discrepancies (e.g., solvent impurities affecting stability) .
- Advanced characterization : Use LC-MS/MS to identify degradation products (e.g., indole ring oxidation byproducts) .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate binding to kinases (e.g., EGFR) over 100 ns to assess binding mode stability .
- Quantum mechanics (QM) : Calculate charge distribution on the thiourea group to optimize hydrogen-bonding interactions .
- ADMET prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., logP ≈ 3.5 suggests moderate blood-brain barrier penetration) .
Q. What challenges arise in formulating this compound for in vivo studies?
- Methodological Answer :
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to address low aqueous solubility (<0.1 mg/mL) .
- Stability in biological matrices : Monitor plasma stability via LC-MS; ester prodrugs may mitigate rapid hepatic metabolism .
- Toxicity screening : Conduct acute toxicity tests in rodents (LD50 estimation) before efficacy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
